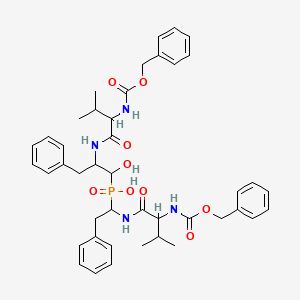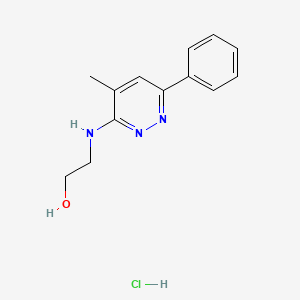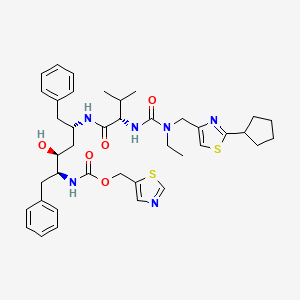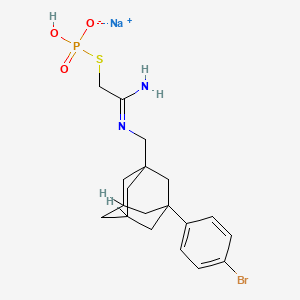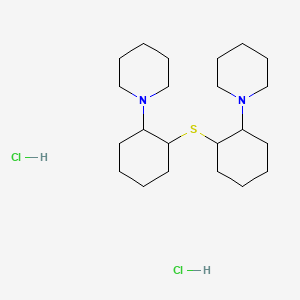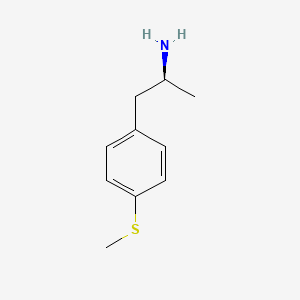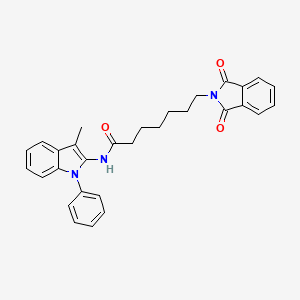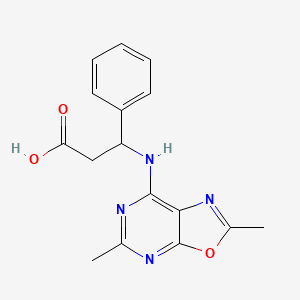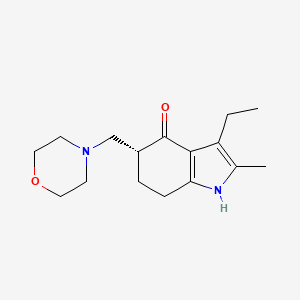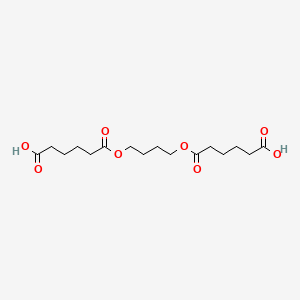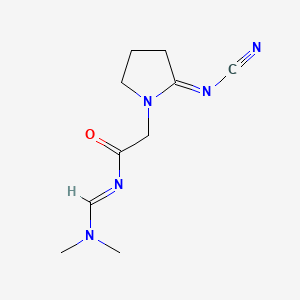
2-(Cyanoimino)-N-((dimethylamino)methylene)-1-pyrrolidineacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Cyanoimino)-N-((dimethylamino)methylene)-1-pyrrolidineacetamide is a complex organic compound with a unique structure that includes a cyanoimino group, a dimethylamino group, and a pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyanoimino)-N-((dimethylamino)methylene)-1-pyrrolidineacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of dimethylamine with a suitable precursor to introduce the dimethylamino group. This is followed by the introduction of the cyanoimino group through a reaction with cyanogen bromide or a similar reagent. The final step involves the formation of the pyrrolidine ring, which can be achieved through cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-(Cyanoimino)-N-((dimethylamino)methylene)-1-pyrrolidineacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanoimino or dimethylamino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms of the compound.
科学的研究の応用
2-(Cyanoimino)-N-((dimethylamino)methylene)-1-pyrrolidineacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(Cyanoimino)-N-((dimethylamino)methylene)-1-pyrrolidineacetamide involves its interaction with specific molecular targets. The cyanoimino group can form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity. The dimethylamino group may enhance the compound’s solubility and facilitate its transport across cell membranes. The pyrrolidine ring provides structural stability and contributes to the compound’s overall bioactivity.
類似化合物との比較
Similar Compounds
- 2-(Cyanoimino)-N-((methylamino)methylene)-1-pyrrolidineacetamide
- 2-(Cyanoimino)-N-((ethylamino)methylene)-1-pyrrolidineacetamide
- 2-(Cyanoimino)-N-((propylamino)methylene)-1-pyrrolidineacetamide
Uniqueness
2-(Cyanoimino)-N-((dimethylamino)methylene)-1-pyrrolidineacetamide is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
159383-30-9 |
|---|---|
分子式 |
C10H15N5O |
分子量 |
221.26 g/mol |
IUPAC名 |
2-(2-cyanoiminopyrrolidin-1-yl)-N-(dimethylaminomethylidene)acetamide |
InChI |
InChI=1S/C10H15N5O/c1-14(2)8-13-10(16)6-15-5-3-4-9(15)12-7-11/h8H,3-6H2,1-2H3 |
InChIキー |
VKUFYIMDBYELBE-UHFFFAOYSA-N |
正規SMILES |
CN(C)C=NC(=O)CN1CCCC1=NC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


